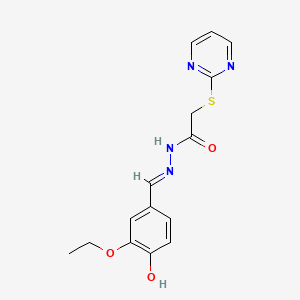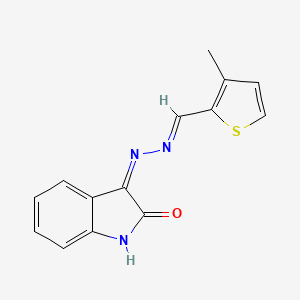![molecular formula C18H22N2O3 B6099752 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6099752.png)
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, also known as MITO-448, is a novel compound that has been gaining attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. In
Mécanisme D'action
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione works by inhibiting the enzyme NMT, which is responsible for the myristoylation of proteins. Myristoylation is a post-translational modification that is essential for the proper functioning of many proteins, including those involved in cell signaling, proliferation, and survival. By inhibiting NMT, this compound disrupts the myristoylation of these proteins, leading to their mislocalization and degradation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a potent inhibitory effect on NMT, with an IC50 value in the low nanomolar range. This inhibition leads to a decrease in the myristoylation of several key proteins, including Src, AKT, and H-Ras, which are involved in cell signaling pathways. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, this compound has been shown to have antiviral and antiparasitic effects, making it a promising candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is its potent inhibitory effect on NMT, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period of time. Additionally, the high potency of this compound can make it challenging to achieve a therapeutic dose without causing toxicity.
Orientations Futures
There are several areas of future research for 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione. One potential direction is the development of more stable analogs that have a longer half-life and can be used for extended periods of time in lab experiments and clinical trials. Another area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, is an exciting avenue for future research.
Méthodes De Synthèse
The synthesis of 2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a multi-step process involving several chemical reactions. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitro-1-phenylethanol. This intermediate is then reduced to 2-amino-1-phenylethanol using sodium borohydride. The final step involves the reaction of 2-amino-1-phenylethanol with 3-(4-morpholinyl)propylamine and 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline-5,8-dione to form this compound.
Applications De Recherche Scientifique
2-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. NMT has been shown to be overexpressed in many types of cancer, and the inhibition of this enzyme by this compound has been found to induce apoptosis and inhibit tumor growth in preclinical studies. This compound has also been investigated for its potential use in the treatment of viral infections, such as hepatitis C and dengue fever, as well as parasitic infections, such as malaria.
Propriétés
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(19-7-4-8-20-9-11-23-12-10-20)16-17(21)14-5-2-3-6-15(14)18(16)22/h2-3,5-6,21H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXTTMXGDPNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCN1CCOCC1)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149368 |
Source


|
| Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
362593-34-8 |
Source


|
| Record name | 2-[1-[[3-(4-Morpholinyl)propyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801149368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B6099687.png)
![ethyl 3-(2,4-difluorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6099688.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6099691.png)
![2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol](/img/structure/B6099709.png)
![N-cyclopropyl-3-{1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6099729.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![3-[(2-methylphenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B6099736.png)
![5-hydroxy-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099755.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6099758.png)

![4-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6099769.png)
![N-isopropyl-7-(4-isopropylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6099772.png)
![N-(4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl)acetamide](/img/structure/B6099775.png)
